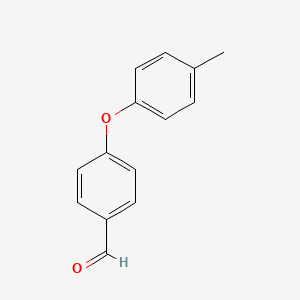

4-(4-Methylphenoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNIKWIWRIHFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406272 | |

| Record name | 4-(4-Methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61343-83-7 | |

| Record name | 4-(4-Methylphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61343-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methylphenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(4-Methylphenoxy)benzaldehyde (CAS: 61343-83-7): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

4-(4-Methylphenoxy)benzaldehyde is a bi-functional aromatic compound characterized by a diaryl ether linkage and a reactive aldehyde group. Its unique structure makes it a valuable intermediate in various fields, most notably in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1][2] This guide provides an in-depth examination of its physicochemical properties, a detailed protocol for its synthesis via the Ullmann condensation, key applications in modern drug development, and standard methods for its analytical characterization. The CAS Number for this compound is 61343-83-7.[1][2][][4][5][6][7]

Physicochemical Properties

This compound is typically a white to yellow crystalline powder at standard conditions.[1][] Its properties are well-documented, making it a reliable reagent in reproducible synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 61343-83-7 | [1][][5][7] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][][4] |

| Molecular Weight | 212.24 g/mol | [][5][7] |

| Appearance | White to yellow powder or crystals | [1][] |

| Melting Point | 46-52 °C | [1][4][5][6] |

| Boiling Point | 333.7 °C at 760 mmHg | [][4] |

| Density | 1.129 g/cm³ | [][4] |

| Canonical SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | [2][][4] |

| InChI Key | CKNIKWIWRIHFSJ-UHFFFAOYSA-N | [2][][4][7] |

Synthesis via Copper-Catalyzed Ullmann Condensation

The formation of the diaryl ether bond is the critical step in synthesizing this compound. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is the classical and effective method for this transformation.[8][9]

Mechanistic Rationale

The modern Ullmann condensation involves the coupling of an aryl halide with an alcohol or phenol.[10] The reaction is catalyzed by a copper(I) species, which can be generated in situ. The generally accepted mechanism proceeds through a catalytic cycle.

Causality of Reagent Selection:

-

Aryl Halide: 4-Halobenzaldehydes (e.g., 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) are used. The reactivity order is typically I > Br > Cl > F. While fluoro- and chloro- variants are more cost-effective, they may require more forcing conditions.[9]

-

Nucleophile: p-Cresol serves as the phenolic nucleophile.

-

Catalyst: A Copper(I) source, such as copper(I) iodide (CuI), is often preferred due to its stability and reactivity. The catalyst is crucial for facilitating the oxidative addition and reductive elimination steps.[10]

-

Base: A base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is essential. Its primary role is to deprotonate the p-cresol, forming the more nucleophilic phenoxide anion, which then coordinates to the copper center.[9]

-

Solvent: High-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are traditionally used to ensure reactants remain in solution and to achieve the necessary high temperatures for the reaction to proceed efficiently.[8]

Generalized Catalytic Cycle

The following diagram illustrates the key steps in the ligand-accelerated Ullmann ether synthesis, which has improved upon the harsh conditions of the classical method.

Caption: Generalized catalytic cycle for the copper-catalyzed Ullmann ether synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including checkpoints and expected observations.

Materials:

-

4-Chlorobenzaldehyde (1.0 eq)

-

p-Cresol (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. The use of an inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

-

Reagent Addition: To the flask, add Cs₂CO₃ (2.0 eq), CuI (0.1 eq), 4-chlorobenzaldehyde (1.0 eq), and p-cresol (1.2 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-chlorobenzaldehyde.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. The mixture will typically turn from a pale suspension to a darker, more homogeneous solution as the reaction progresses.

-

Monitoring (Validation Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample is taken hourly, quenched with dilute HCl, and extracted with ethyl acetate before analysis. The reaction is considered complete upon the disappearance of the limiting reagent (4-chlorobenzaldehyde). Typical reaction times are 12-24 hours.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing an equal volume of water. This step precipitates the crude product and dissolves the inorganic salts.

-

Extract the aqueous mixture three times with ethyl acetate. The organic layers contain the desired product.

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove any remaining base and phenate), water, and finally, brine (to aid in drying).

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result is a crude solid or oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The pure fractions, as identified by TLC, are combined and concentrated to yield this compound as a white or off-white solid.

Synthesis and Purification Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Applications in Drug Development and Research

This compound serves as a key building block due to its two distinct functional regions: the stable diaryl ether core and the synthetically versatile aldehyde group.

-

Scaffold for Bioactive Molecules: The diaryl ether motif is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. This compound provides a ready-made scaffold that can be further functionalized.

-

Synthesis of Cellular Probes: A significant application is its use as a reactant in the preparation of CDy6, a long-term, real-time, photostable marker for mitotic or proliferating cells.[] Such probes are invaluable in drug discovery for studying the effects of cytotoxic or cytostatic agents on cell division.

-

Precursor for Schiff Bases and Imines: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases. This chemistry is fundamental in developing novel therapeutic agents, including potential enzyme inhibitors and metal-chelating compounds.

-

Versatile Intermediate: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals where the diaryl ether structure is required for biological activity or to impart specific physicochemical properties like improved metabolic stability.[1][2]

Spectroscopic Characterization

Final product identity and purity are confirmed using standard spectroscopic techniques. Below are the expected spectral characteristics.

| Technique | Expected Data and Interpretation |

| ¹H NMR | ~9.9 ppm (singlet, 1H): Aldehyde proton (-CHO).~7.8 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde.~7.0-7.3 ppm (multiplet, 6H): Remaining aromatic protons.~2.3 ppm (singlet, 3H): Methyl protons (-CH₃). |

| ¹³C NMR | ~191 ppm: Aldehyde carbonyl carbon.~160-115 ppm: Aromatic carbons (8 distinct signals expected).~21 ppm: Methyl carbon. |

| FT-IR | ~1700-1680 cm⁻¹: Strong C=O stretch (aldehyde).~2820 and 2720 cm⁻¹: C-H stretches characteristic of aldehydes.~1250 cm⁻¹: Asymmetric C-O-C stretch (aryl ether).~3050 cm⁻¹: Aromatic C-H stretches. |

Safety and Handling

This compound is classified as an acute oral toxicant and can cause eye irritation and skin sensitization.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[5] Store the compound in a cool, dry place away from oxidizing agents.[1]

Conclusion

This compound is a high-value chemical intermediate with significant utility in organic synthesis and drug discovery. Its straightforward synthesis via the robust Ullmann condensation, combined with the versatile reactivity of its aldehyde functional group, makes it an essential tool for researchers. Its role in creating advanced biological probes underscores its importance in the development of next-generation therapeutics and diagnostic agents.

References

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

Grokipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Slideshare. (2014). Ullmann reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for the synthesis of aldehydes. Retrieved from [Link]

- Google Patents. (1996). JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-(4-甲基苯氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 61343-83-7 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | C14H12O2 | CID 4739207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Ullmann Reaction [organic-chemistry.org]

4-(4-Methylphenoxy)benzaldehyde chemical properties

An In-depth Technical Guide to 4-(4-Methylphenoxy)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile diaryl ether with significant applications in research and development. The document delineates its core chemical and physical properties, offers an in-depth analysis of its spectroscopic profile, and discusses its synthesis, reactivity, and key applications. This guide is intended for researchers, chemists, and drug development professionals who utilize aromatic aldehydes as key building blocks in complex molecular synthesis.

Core Chemical Identity and Physical Properties

This compound, also known as 4-(p-tolyloxy)benzaldehyde, is an aromatic compound characterized by a benzaldehyde moiety linked to a p-cresol via an ether bond. This unique diaryl ether structure imparts a combination of stability and reactivity, making it a valuable intermediate in various synthetic applications.[1] The aldehyde group serves as a highly reactive handle for a multitude of chemical transformations, while the diaryl ether core provides a rigid scaffold that is foundational in the design of specialty polymers, pharmaceuticals, and agrochemicals.[1][2]

The compound typically appears as a white to yellow powder or low-melting solid.[1][] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₂ | [1][][4] |

| Molecular Weight | 212.24 g/mol | [][4] |

| CAS Number | 61343-83-7 | [1][4] |

| Appearance | White to yellow powder, crystals, or low melting solid | [1][][5] |

| Melting Point | 46-52 °C | [1][5] |

| Boiling Point | 333.7 °C at 760 mmHg | [][6] |

| Density | 1.129 g/cm³ | [][6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5][6] |

| IUPAC Name | This compound | [2][4] |

| InChI Key | CKNIKWIWRIHFSJ-UHFFFAOYSA-N | [4][6] |

| SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | [2][][4] |

Spectroscopic Profile

Accurate characterization is paramount for verifying the purity and identity of synthetic intermediates. The following section details the expected spectroscopic signatures for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption is the strong C=O stretch from the aldehyde, typically appearing in the 1685-1705 cm⁻¹ region, characteristic of an aromatic aldehyde.[7] Other key signals include:

-

Aromatic C-H Stretch: Peaks in the 3000-3100 cm⁻¹ region.[7]

-

Aliphatic C-H Stretch: Signals from the methyl group around 2850-2960 cm⁻¹.

-

Aldehyde C-H Stretch: Two weak bands are often visible around 2720 cm⁻¹ and 2820 cm⁻¹.[7]

-

C-O-C Asymmetric Stretch: A strong band for the diaryl ether linkage, typically found between 1230-1270 cm⁻¹.

-

C=C Aromatic Stretch: Multiple peaks in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation.

-

¹H NMR: The proton NMR spectrum is highly informative.

-

Aldehyde Proton (-CHO): A distinct singlet appears far downfield, typically between δ 9.8-10.1 ppm.[7][8]

-

Aromatic Protons: The spectrum will show signals for two distinct para-substituted aromatic rings between δ 6.9-7.9 ppm. The protons on the benzaldehyde ring adjacent to the aldehyde group will be the most downfield, appearing as a doublet around δ 7.8 ppm. The protons on the same ring adjacent to the ether oxygen will appear as a doublet around δ 7.0 ppm. The protons on the cresol ring will also appear as two distinct doublets in this region.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons will be observed in the upfield region, typically around δ 2.3-2.4 ppm.[8]

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework.

-

Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded, appearing significantly downfield around δ 190-192 ppm.[9]

-

Aromatic Carbons: A complex set of signals between δ 115-165 ppm corresponds to the 12 aromatic carbons. The carbon atoms directly attached to the oxygen (C-O) are typically found in the δ 155-165 ppm range, while the quaternary carbons and protonated carbons populate the rest of the region.

-

Methyl Carbon (-CH₃): The methyl carbon signal appears upfield, typically around δ 20-22 ppm.[9]

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will show the molecular ion peak [M]⁺ corresponding to the exact mass of the molecule.

Synthesis and Reactivity

Proposed Synthesis: Ullmann Condensation

A robust and common method for constructing the diaryl ether linkage is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. In this case, 4-fluorobenzaldehyde is coupled with p-cresol. The fluoride is an excellent leaving group for this type of nucleophilic aromatic substitution.

Caption: Ullmann condensation workflow for synthesis.

Experimental Protocol: Synthesis of this compound

-

Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask.

-

Reactant Addition: Add 4-fluorobenzaldehyde (1.1 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously under an inert atmosphere (e.g., nitrogen) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity

The reactivity of this molecule is dominated by its aldehyde functional group, which is a prime site for nucleophilic attack and condensation reactions.[1]

Caption: Key reactions of the aldehyde functional group.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 4-(4-methylphenoxy)benzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Selective reduction of the aldehyde to the 4-(4-methylphenoxy)benzyl alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition: The electrophilic carbonyl carbon readily undergoes addition by nucleophiles like Grignard reagents or organolithiums to form secondary alcohols.

-

Condensation Reactions: It is an excellent substrate for various condensation reactions, including Wittig reactions to form alkenes, Knoevenagel condensations with active methylene compounds, and the formation of Schiff bases (imines) with primary amines.

Applications in Research and Development

This compound's structural motifs are present in numerous complex molecules, establishing it as a critical building block.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate for synthesizing more complex molecules with potential biological activity.[1][2] The diaryl ether linkage is a common feature in many bioactive compounds.

-

Polymer Chemistry: The compound can be used in the production of specialty polymers, where its rigid structure can contribute to materials with tailored thermal and mechanical properties for use in coatings and adhesives.[1][2]

-

Biological Probes: It has been used as a reactant in the preparation of CDy6, a photostable marker for tracking mitotic or proliferating cells in real-time.[]

-

Flavor and Fragrance: Its aromatic nature makes it suitable for use in the formulation of fragrances and flavoring agents.[1][2]

-

Analytical Chemistry: It can be utilized as a standard reference material for the development of analytical methods to detect and quantify similar compounds.[1][2]

Safety and Handling

Due to its potential hazards, proper handling of this compound is essential.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[4][10]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[10]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[10]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles with side shields.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong bases.[1][12]

-

Disposal: Dispose of the material and its container at a licensed chemical destruction plant or via controlled incineration. Do not discharge into sewer systems or the environment.[11]

References

-

Title: this compound | C14H12O2 | CID 4739207. Source: PubChem. URL: [Link]

-

Title: Safety Data Sheet - Benzaldehyde. Source: Fisher Scientific. URL: [Link]

-

Title: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Source: East Tennessee State University. URL: [Link]

-

Title: Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Source: Oriental Journal of Chemistry. URL: [Link]

-

Title: Example 7 - C8H8O. Source: Organic Chemistry at CU Boulder. URL: [Link]

-

Title: Electronic Supplementary Information. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: UV-Visible, IR, and 1 NMR spectral data of compounds. Source: ResearchGate. URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 4. This compound | C14H12O2 | CID 4739207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 | 61343-83-7 [amp.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 9. rsc.org [rsc.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

4-(4-Methylphenoxy)benzaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Methylphenoxy)benzaldehyde

This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data reporting to explain the strategic application of modern analytical techniques. We will explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow from synthesis to final structural confirmation.

Introduction and Strategic Importance

This compound is a versatile aromatic aldehyde featuring a diaryl ether linkage.[1] Its molecular architecture makes it a valuable intermediate in diverse fields, including the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] It also finds application in the flavor and fragrance industry due to its aromatic properties.[1][2] The unambiguous confirmation of its structure is a critical prerequisite for its use in any of these high-stakes applications, ensuring purity, predicting reactivity, and meeting regulatory standards. This guide outlines the logical workflow and multi-technique approach required for its definitive characterization.

Synthesis via Ullmann Condensation

A reliable and well-established method for synthesizing the diaryl ether motif in this compound is the Ullmann condensation.[3][4] This copper-catalyzed reaction couples a phenol with an aryl halide.[3][4][5] The choice of a copper catalyst is foundational; it facilitates the crucial C-O bond formation between the phenoxide and the aryl halide, a reaction that is otherwise inefficient.[4][6]

The reaction proceeds by combining p-cresol with an activated aryl halide, such as 4-fluorobenzaldehyde, in the presence of a copper catalyst and a base. The base (e.g., potassium carbonate or cesium carbonate) is essential for deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the aryl halide in the copper-catalyzed cycle.

Caption: Ullmann condensation for synthesizing the target compound.

Experimental Protocol: Synthesis

-

Reagent Preparation: To a flame-dried round-bottom flask, add p-cresol (1.0 eq.), 4-fluorobenzaldehyde (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq.).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.[7]

The Analytical Workflow: A Strategy for Unambiguous Elucidation

A robust structure elucidation strategy relies on a synergistic combination of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system that confirms identity, purity, and connectivity.

Caption: Integrated workflow for structure elucidation.

Spectroscopic Deep Dive: Decoding the Molecular Signature

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. The molecular ion peak (M⁺) directly corresponds to the mass of the proposed molecule, C₁₄H₁₂O₂, which has a calculated molecular weight of approximately 212.24 g/mol .[8]

Expected Data:

-

Molecular Ion (M⁺): A prominent peak at m/z ≈ 212, confirming the molecular formula.

-

Key Fragments: Analysis of the fragmentation can validate the structure. Expected fragments include:

-

[M-1]⁺ (m/z 211): Loss of the aldehyde proton (-H).

-

[M-29]⁺ (m/z 183): Loss of the formyl group (-CHO).

-

Fragments corresponding to the cleavage of the diaryl ether, such as peaks for the p-tolyloxy cation (m/z 107) or the benzoyl cation (m/z 105).

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for generating fragments and a clear molecular ion peak for this type of molecule.

-

Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion (e.g., m/z 50-300).

-

Data Interpretation: Identify the molecular ion peak and compare its m/z value with the calculated mass. Analyze major fragment ions to corroborate the proposed connectivity.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is unparalleled for the rapid and definitive identification of functional groups. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate.

Expected Data: The IR spectrum provides a distinct fingerprint confirming the presence of the key aldehyde, aromatic, and ether functionalities.

-

~2830 and ~2730 cm⁻¹: A characteristic Fermi doublet for the aldehyde C-H stretch. Its presence is strong evidence for an aldehyde.

-

~1700 cm⁻¹: A strong, sharp absorption due to the C=O (carbonyl) stretch of the aromatic aldehyde.[9]

-

~1600 and ~1500 cm⁻¹: Sharp peaks from C=C stretching vibrations within the aromatic rings.[9]

-

~1240 cm⁻¹: A strong absorption from the asymmetric C-O-C stretch of the aryl ether linkage.

-

~830 cm⁻¹: A strong C-H out-of-plane bending vibration, indicative of 1,4-disubstitution (para) on the aromatic rings.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Background Scan: Perform a background scan to subtract atmospheric interference (CO₂, H₂O).

-

Sample Scan: Acquire the sample spectrum, typically over the range of 4000-600 cm⁻¹.

-

Data Interpretation: Identify and label the key absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.

Principle: This technique maps the chemical environment of the hydrogen atoms (protons). The chemical shift (δ), integration (number of protons), and splitting pattern (neighboring protons) for each signal are diagnostic.

Expected Data (in CDCl₃):

-

δ ~9.9 ppm (1H, singlet): The aldehyde proton (-CHO). It appears far downfield due to the deshielding effect of the carbonyl group and does not couple with other protons.[10]

-

δ ~7.8-7.9 ppm (2H, doublet): The two aromatic protons ortho to the aldehyde group. They are deshielded by the electron-withdrawing aldehyde.

-

δ ~7.0-7.2 ppm (4H, multiplet/overlapping doublets): This region contains the two aromatic protons meta to the aldehyde and the two protons ortho to the ether oxygen on the benzaldehyde ring, as well as the two protons meta to the methyl group on the other ring.

-

δ ~6.9-7.0 ppm (2H, doublet): The two aromatic protons ortho to the methyl group.

-

δ ~2.3 ppm (3H, singlet): The three protons of the methyl (-CH₃) group.[9]

Principle: ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, carbonyl, attached to electronegative atoms).

Expected Data (in CDCl₃):

-

δ ~191 ppm: The aldehyde carbonyl carbon.

-

δ ~162 ppm: The aromatic carbon attached to the ether oxygen on the benzaldehyde ring.

-

δ ~155 ppm: The aromatic carbon attached to the ether oxygen on the methyl-bearing ring.

-

δ ~134-136 ppm: Quaternary aromatic carbons (the one attached to the methyl group and the one attached to the aldehyde).

-

δ ~132 ppm: Aromatic CH carbons ortho to the aldehyde.

-

δ ~130 ppm: Aromatic CH carbons on the methyl-bearing ring.

-

δ ~118-120 ppm: Aromatic CH carbons ortho to the ether oxygen.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are used.

-

Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals (for ¹H NMR).

-

Data Interpretation: Assign each signal in the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Data Synthesis and Final Confirmation

The conclusive identification of this compound is achieved when the data from all analytical techniques converge to support a single, unambiguous structure.

| Technique | Observation | Interpretation |

| Mass Spec. | Molecular ion (M⁺) at m/z ≈ 212 | Confirms molecular formula C₁₄H₁₂O₂.[8] |

| IR Spec. | Peaks at ~1700 (C=O), ~2830/2730 (Aldehyde C-H), ~1240 cm⁻¹ (C-O-C) | Confirms presence of aldehyde and aryl ether groups.[9] |

| ¹H NMR | Signals at ~9.9 (1H, s), ~7.0-7.9 (8H, m), ~2.3 ppm (3H, s) | Matches the number and environment of all protons. |

| ¹³C NMR | Signals at ~191 (C=O), ~118-162 (aromatic C), ~21 ppm (CH₃) | Confirms the carbon skeleton and functional groups. |

The combined evidence provides an undeniable structural proof. Mass spectrometry confirms the elemental composition. IR spectroscopy verifies the presence of the essential functional groups. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, confirming the specific connectivity and substitution patterns of the diaryl ether aldehyde, leaving no doubt as to its identity as this compound.

References

-

SynArchive. Ullmann Condensation. Available from: [Link]

-

ResearchGate. The Ullmann Ether Condensation. Available from: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. Mass spectrum of 4-(4-methylphenyl)benzaldehyde (5d). Available from: [Link]

-

J&K Scientific LLC. This compound | 61343-83-7. Available from: [Link]

-

ResearchGate. 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Available from: [Link]

-

Supporting Information. General experimental procedures. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

NIST WebBook. Benzaldehyde, 4-methyl-. Available from: [Link]

-

MassBank. 4-METHOXYBENZALDEHYDE; EI-B; MS. Available from: [Link]

-

SpectraBase. 4-(4-Methylphenyl)benzaldehyde - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]

-

ResearchGate. Figure S4. 13 C-NMR spectrum of.... Available from: [Link]

-

NIST WebBook. Benzaldehyde, 4-methoxy-. Available from: [Link]

-

PubChemLite. This compound (C14H12O2). Available from: [Link]

-

LibreTexts Chemistry. 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Available from: [Link]

-

mVOC 4.0. 4-Methoxybenzaldehyde. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. synarchive.com [synarchive.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. This compound | C14H12O2 | CID 4739207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(4-Methylphenoxy)benzaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(4-Methylphenoxy)benzaldehyde, a versatile aromatic ether aldehyde. It is intended for researchers, chemists, and professionals in drug development and materials science who require detailed information on the compound's chemical identity, synthesis, characterization, applications, and safety protocols. We will delve into the causality behind synthetic choices and provide actionable protocols, grounded in authoritative references.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzaldehyde moiety linked to a p-cresol group through an ether bond. This diaryl ether structure imparts a unique combination of reactivity and stability, making it a valuable intermediate in various synthetic applications.

Nomenclature and Identifiers

The compound is recognized by several names and registry numbers across various chemical databases. The standardized IUPAC name is This compound .[1][][3]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1][][3] |

| Common Synonyms | 4-(p-Tolyloxy)benzaldehyde, p-(p-Methylphenoxy)benzaldehyde | [4][5][6] |

| CAS Number | 61343-83-7 | [1][4][5][7] |

| PubChem CID | 4739207 | [1][4] |

| EC Number | 622-687-1 | [1] |

| MDL Number | MFCD06496533 |[4][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O₂ | [1][4][7] |

| Molecular Weight | 212.24 g/mol | [1][][5] |

| Appearance | White to yellow powder or crystals | [][4] |

| Melting Point | 46-52 °C | [4][5][8] |

| Boiling Point | 333.7 °C at 760 mmHg | [][6] |

| Density | 1.129 g/cm³ | [][6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5] |

| InChI Key | CKNIKWIWRIHFSJ-UHFFFAOYSA-N | [1][][5] |

| SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O |[1][][3] |

Synthesis and Mechanistic Insights

The most common and efficient method for preparing this compound is through a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This pathway is favored due to the high reactivity of an activated aryl halide with a phenoxide nucleophile.

Rationale for Synthetic Route

The chosen method involves the reaction of an activated 4-halobenzaldehyde (typically 4-fluorobenzaldehyde) with p-cresol in the presence of a weak base. 4-Fluorobenzaldehyde is an ideal substrate because the fluorine atom is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack at the C4 position. Furthermore, fluoride is an excellent leaving group in this context. A base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the weakly acidic phenolic hydroxyl group of p-cresol, forming the p-cresolate anion, a potent nucleophile. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred solvents as their polar aprotic nature effectively solvates the potassium cation without interfering with the nucleophile.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

4-Fluorobenzaldehyde

-

p-Cresol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-cresol (1.0 eq.), 4-fluorobenzaldehyde (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask until a stirrable slurry is formed (approx. 5-10 mL per gram of p-cresol).

-

Reaction Execution: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (p-cresol) is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with 1M NaOH (to remove any unreacted p-cresol), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white or pale-yellow solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Williamson ether synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a critical building block in several areas of chemical science due to its dual functionality. The aldehyde group can readily participate in reactions like reductive amination, Wittig reactions, and condensations, while the diaryl ether core provides a stable, semi-rigid scaffold.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of more complex molecules with potential therapeutic activity.[4] Its structure is a component of compounds investigated for various biological targets. Notably, it is used as a reactant in the preparation of CDy6, a long-term, real-time photostable marker for mitotic and proliferating cells, which is invaluable in cell biology research.[]

-

Agrochemicals: The diaryl ether motif is present in many herbicides and pesticides. This precursor allows for the development of new agrochemical candidates.[3][4]

-

Materials Science: The compound is used in the production of specialty polymers, where its incorporation can enhance thermal stability and introduce specific optical properties.[3][4]

-

Fragrance Industry: Its aromatic nature makes it a component in the formulation of fragrances and flavorings.[3][4]

The diagram below illustrates the role of this compound as a versatile precursor.

Caption: Role as a precursor in synthesizing diverse chemical classes.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Table 3: GHS Hazard Information

| Category | Code | Description | Source |

|---|---|---|---|

| Signal Word | Warning | [1][5] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][5] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [1][5] |

| Eye Irritation | H319 | Causes serious eye irritation |[1][5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5] A NIOSH-approved N95 dust mask should be used when handling the powder outside of a fume hood.[5]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[9]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated packaging should be treated as the chemical itself.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its straightforward synthesis, combined with the versatile reactivity of its aldehyde functional group, establishes it as a valuable intermediate in the fields of drug discovery, agrochemistry, and materials science. A thorough understanding of its properties, synthesis, and safety protocols, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Maybridge. (2024). Safety Data Sheet: this compound.

-

ChemicalPoint. (n.d.). This compound 97. Retrieved from [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet: 4-(p-Tolyloxy)benzaldehyde.

- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 4-[(4-METHYLBENZYL)OXY]BENZALDEHYDE.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS - 4-METHYL BENZALDEHYDE.

-

J&K Scientific LLC. (n.d.). This compound | 61343-83-7. Retrieved from [Link]

Sources

- 1. This compound | C14H12O2 | CID 4739207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 97 61343-83-7 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 61343-83-7 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound 97 | 61343-83-7 [amp.chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Spectral Analysis of 4-(4-Methylphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylphenoxy)benzaldehyde, a key intermediate in organic synthesis, holds significant value in the development of novel pharmaceuticals, agrochemicals, and specialty materials. Its molecular structure, featuring a benzaldehyde moiety linked to a p-tolyloxy group via an ether linkage, imparts unique chemical reactivity and physical properties. Accurate and comprehensive characterization of this compound is paramount for ensuring purity, elucidating reaction mechanisms, and guaranteeing the quality of downstream products. This technical guide provides a detailed analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Properties

This compound, also known as 4-(p-tolyloxy)benzaldehyde, is a white to yellow crystalline powder with a molecular formula of C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol [1]. Its structure is characterized by two aromatic rings connected by an ether oxygen, with an aldehyde functional group and a methyl group at the para positions of the respective rings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | |

| Molecular Weight | 212.24 g/mol | |

| CAS Number | 61343-83-7 | |

| Melting Point | 47-51 °C | |

| Appearance | White to yellow powder or crystals |

graph "4-(4-Methylphenoxy)benzaldehyde_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; H1 [label="H"]; O2 [label="O"]; C14 [label="C"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"];

// Benzene ring 1 (benzaldehyde part) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Aldehyde group C4 -- C13; C13 -- H1; C13 -- O2 [style=filled, color="#EA4335"];

// Ether linkage C1 -- O1; O1 -- C7;

// Benzene ring 2 (tolyloxy part) C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Methyl group C10 -- C14; C14 -- H2; C14 -- H3; C14 -- H4;

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; O1 [pos="-0.8,-1.2!"]; C7 [pos="-2.0,-1.9!"]; C8 [pos="-2.0,-3.3!"]; C9 [pos="-3.2,-4.0!"]; C10 [pos="-4.4,-3.3!"]; C11 [pos="-4.4,-1.9!"]; C12 [pos="-3.2,-1.2!"]; C13 [pos="0,4.2!"]; H1 [pos="1.0,4.7!"]; O2 [pos="-1.0,4.7!"]; C14 [pos="-5.8,-4.0!"]; H2 [pos="-6.5,-3.5!"]; H3 [pos="-6.0,-5.0!"]; H4 [pos="-6.5,-4.5!"]; }

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for the aldehydic proton, the aromatic protons, and the methyl protons.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

Interpretation of the Spectrum: Based on the analysis of similar compounds and general principles of NMR spectroscopy, the following proton signals are expected:

-

Aldehydic Proton (CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.8 and 10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: The spectrum will exhibit a complex multiplet pattern in the aromatic region (δ 6.8 - 8.0 ppm). The protons on the benzaldehyde ring adjacent to the aldehyde group are expected to be the most downfield due to the electron-withdrawing nature of the carbonyl. The protons on both aromatic rings will show doublet of doublets or multiplet splitting patterns due to ortho- and meta-couplings.

-

Methyl Protons (CH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group is expected in the upfield region, typically around δ 2.3 ppm.

Expected ¹H NMR Data Summary:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehydic H |

| ~7.8 | d | 2H | Aromatic H (ortho to CHO) |

| ~7.2 | d | 2H | Aromatic H (ortho to CH₃) |

| ~7.0 | m | 4H | Remaining Aromatic H |

| ~2.3 | s | 3H | Methyl H |

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol: The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired to provide a single peak for each unique carbon atom.

Interpretation of the Spectrum: Key carbon signals are predicted as follows:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most downfield signal, typically appearing in the range of δ 190-192 ppm.

-

Aromatic Carbons: A series of peaks in the δ 115-165 ppm region will correspond to the twelve aromatic carbons. The carbons directly attached to the oxygen atoms and the aldehyde group will be the most downfield in this region.

-

Methyl Carbon (CH₃): The carbon of the methyl group will appear as a sharp signal in the upfield region, typically around δ 20-22 ppm.

Expected ¹³C NMR Data Summary:

| Chemical Shift (δ ppm) | Assignment |

| ~191 | C=O (Aldehyde) |

| ~163 | Aromatic C-O (Benzaldehyde ring) |

| ~155 | Aromatic C-O (Tolyl ring) |

| ~135 | Aromatic C-CH₃ |

| ~132 | Aromatic CH (ortho to CHO) |

| ~130 | Aromatic CH (ortho to CH₃) |

| ~122 | Aromatic C-CHO |

| ~119 | Aromatic CH (meta to CHO) |

| ~117 | Aromatic CH (meta to CH₃) |

| ~21 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Interpretation of the Spectrum: The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublets), which are characteristic of the C-H bond in an aldehyde.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ corresponding to the methyl group.

-

C-O-C Stretch (Ether): A strong absorption band in the region of 1240-1260 cm⁻¹ due to the asymmetric stretching of the aryl ether linkage.

-

Aromatic C=C Stretch: Several bands of variable intensity in the 1600-1450 cm⁻¹ region.

IR Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublets) |

| ~1705 | Strong | C=O Stretch (Aldehyde) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~830 | Strong | p-Disubstituted Benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: A mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Interpretation of the Spectrum: The mass spectrum of this compound is expected to show:

-

Molecular Ion Peak ([M]⁺): A peak at m/z = 212, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: The molecule can undergo several characteristic fragmentations.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Major Expected Fragments:

-

m/z 211: Loss of a hydrogen atom from the aldehyde group ([M-H]⁺).

-

m/z 183: Loss of the formyl radical (CHO) ([M-CHO]⁺).

-

m/z 121: Formation of the 4-formylphenoxide radical cation.

-

m/z 107: Formation of the p-tolyloxy cation.

-

m/z 91: Formation of the tropylium ion ([C₇H₇]⁺) from the tolyloxy fragment.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust and self-validating system for its identification and characterization. The detailed interpretation of the spectral data presented in this guide serves as a valuable resource for researchers and professionals, ensuring the accurate assessment of this important chemical intermediate in various scientific and industrial applications. The causality behind the observed spectral features is rooted in the fundamental principles of spectroscopy and the unique electronic and structural properties of the molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Lundgren, R. J., et al. (2023). Thioacetalation and Multi-Component Thiomethylative Friedel–Crafts Arylation Using BF₃SMe₂. ACS Omega.

- Google Patents. (1996). Process for producing 4-(4-alkylphenoxy) benzylamines. RU2174115C2.

Sources

4-(4-Methylphenoxy)benzaldehyde material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for 4-(4-Methylphenoxy)benzaldehyde

Introduction: A Proactive Approach to Laboratory Safety

In the fields of pharmaceutical research and novel materials development, this compound is a valuable intermediate, utilized for its reactive benzaldehyde group and unique aromatic structure in the synthesis of complex organic molecules, agrochemicals, and fragrances.[1] However, its utility in synthesis is matched by a specific hazard profile that necessitates a thorough understanding and proactive implementation of safety protocols. This guide moves beyond a simple recitation of safety data, offering a senior scientist's perspective on interpreting and applying the Material Safety Data Sheet (MSDS), or more currently, the Safety Data Sheet (SDS), to ensure a culture of safety and experimental integrity. The causality behind each safety recommendation will be explored, providing researchers with the rationale needed to make informed decisions in the laboratory.

Section 1: Compound Identification and Physicochemical Profile

A foundational element of laboratory safety is the unambiguous identification of the chemical in use. Misidentification can lead to incorrect handling procedures and unforeseen reactive hazards. This compound is a white solid at room temperature, a critical fact for anticipating its physical state during handling and storage.[1][]

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [][3] |

| Synonyms | p-(p-Methylphenoxy)benzaldehyde, 4-(p-Tolyloxy)benzaldehyde | [1][3][4] |

| CAS Number | 61343-83-7 | [1][4][5] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][4] |

| Molecular Weight | 212.24 g/mol | [1][3] |

| Appearance | White powder or solid | [1][] |

| Melting Point | 46-52 °C | [1][4] |

| Boiling Point | 333.7 °C at 760 mmHg | [][4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [4][6] |

Insight for the Researcher: The melting point range of 46-52 °C indicates that this compound may melt if stored in a warm environment or near heat-generating equipment. This could change its handling characteristics from a powder to a liquid, affecting spill potential and containment procedures. The high flash point suggests it is not highly flammable, but it is still classified as a combustible solid and should be kept away from ignition sources.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards.[7] this compound presents multiple health hazards that demand rigorous control measures.

Caption: The Hierarchy of Controls for managing chemical exposure.

Engineering Controls: The primary engineering control for this compound is a chemical fume hood. [5]This is non-negotiable. The hood contains dust and vapors, directly addressing the H335 respiratory hazard by preventing inhalation. Ensure the fume hood has a certified face velocity and is not cluttered, as this can disrupt airflow and compromise containment.

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all experiments involving this compound. These should include pre-weighing materials within the fume hood and establishing designated areas for its use.

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling and before leaving the lab. [5][8]Do not eat, drink, or smoke in areas where this chemical is handled or stored. [5] Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards. [8][9]This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [8][9]Gloves must be inspected before use and removed using the proper technique to avoid skin contact. [8]Contaminated clothing should be removed and washed before reuse. [5]* Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH/MSHA-approved respirator may be necessary. [10] Storage: Store the container tightly closed in a dry, cool, and well-ventilated area away from heat sources and direct sunlight. [5][9][11]This prevents both potential melting and degradation of the compound.

Section 4: Emergency Procedures – A Self-Validating System

Preparedness is the key to mitigating the impact of an accidental exposure or spill. The following protocols are designed to be clear, actionable, and validated by multiple safety data sheets.

Protocol 1: First Aid Measures

-

If Inhaled:

-

Immediately move the person to fresh air. [5][8][9] 2. If breathing is difficult or has stopped, provide artificial respiration. [8][9] 3. Seek immediate medical attention and show the SDS to the attending physician. [8]* If on Skin:

-

Immediately take off all contaminated clothing. [5] 2. Wash the affected area with plenty of soap and water. [5][8][9] 3. If skin irritation persists, seek medical attention. [11]* If in Eyes:

-

Rinse cautiously and thoroughly with plenty of water for at least 15-20 minutes, also under the eyelids. [5][8][11] 2. Remove contact lenses, if present and easy to do. Continue rinsing. [5][8] 3. Seek immediate medical attention. [5]* If Swallowed:

-

Rinse mouth with water. Do NOT induce vomiting. [5][8] 2. Never give anything by mouth to an unconscious person. [8][9] 3. Immediately call a POISON CENTER or doctor. [5] Protocol 2: Accidental Release Measures

-

-

Personal Precautions: Evacuate personnel to a safe area. [9]Ensure adequate ventilation. Do not breathe dust or vapors. [9]Wear the appropriate level of PPE as described in Section 3, including respiratory protection if necessary. [9]2. Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways. [12][9]This is critical due to its aquatic toxicity (H411). [12]3. Containment and Cleanup:

-

For minor spills, use dry cleanup procedures to avoid generating dust. [12] * Absorb the spilled material with an inert, non-combustible absorbent material (e.g., sand, vermiculite, silica gel). [5] * Collect the material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal. [9] * Dispose of the waste in accordance with local, state, and federal regulations. [5] Firefighting Measures: In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [8][9]Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [8][9][11]

-

Section 5: Stability, Reactivity, and Toxicological Insights

-

Reactivity and Stability: The compound is stable under recommended storage conditions. [8]However, it should be kept away from strong oxidizing agents, strong bases, and strong acids to avoid potentially violent reactions. [13]Avoid exposure to heat, flames, and sparks. [8]* Toxicological Information: The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system, as indicated by the GHS classifications. [5][8]There is no data to suggest it is a carcinogen by IARC or NTP. [8]

Conclusion

A thorough understanding of the safety data for this compound is not a procedural formality but a scientific necessity. By interpreting the data through the lens of causality and implementing a robust hierarchy of controls, researchers can mitigate risks effectively. This proactive stance on safety protects laboratory personnel and ensures the integrity and success of the vital research and development work being conducted.

References

-

PubChem, National Center for Biotechnology Information. (n.d.). This compound. [Link]

-

PubChem, National Center for Biotechnology Information. (2021). GHS Classification Summary (Rev.9, 2021). [Link]

-

Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde ≥99,5 %. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. This compound | C14H12O2 | CID 4739207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 61343-83-7 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.be [fishersci.be]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-(4-Methylphenoxy)benzaldehyde in Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation, synthesis, and analytical method development. This guide provides an in-depth exploration of the solubility of 4-(4-Methylphenoxy)benzaldehyde, a versatile aromatic compound with applications in pharmaceuticals, fragrances, and polymer chemistry.[1] While specific quantitative solubility data for this compound is not extensively published, this guide offers a robust framework for its determination. We will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for precise measurement, and discuss the implications of its solubility profile in various scientific contexts.

Introduction to this compound

This compound, also known as p-(p-tolyloxy)benzaldehyde, is a solid aromatic compound with the chemical formula C₁₄H₁₂O₂ and a molecular weight of approximately 212.24 g/mol .[2] Its structure, featuring a benzaldehyde group linked to a p-methylphenoxy group via an ether linkage, dictates its physicochemical properties, including its solubility. The presence of both a polar aldehyde group and a largely non-polar diaryl ether framework suggests a nuanced solubility behavior in organic solvents. This compound typically appears as a white to off-white solid with a melting point in the range of 46-52°C.[2]

The aldehyde functional group is a site for various chemical reactions, making it a valuable intermediate in organic synthesis. The aromatic and ether components contribute to its use in the flavor and fragrance industry. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes like recrystallization, and formulation development.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[3][4] This concept is rooted in the nature and strength of intermolecular forces between the solute (this compound) and the solvent.

Molecular Structure and Polarity:

This compound possesses distinct regions of varying polarity:

-

The Aldehyde Group (-CHO): The carbonyl group (C=O) is polar due to the significant difference in electronegativity between carbon and oxygen. This allows for dipole-dipole interactions and the potential for hydrogen bonding with protic solvents (solvents with a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen).

-

The Ether Linkage (-O-): The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor.

-

The Aromatic Rings and Methyl Group: The two phenyl rings and the methyl group are non-polar and will primarily interact through van der Waals forces (specifically, London dispersion forces).

The overall solubility of this compound in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

Solvent Classification and Expected Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the aldehyde and ether oxygens of the solute. Therefore, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments but do not have a hydrogen atom directly bonded to an electronegative atom. They can interact favorably with the polar aldehyde group through dipole-dipole interactions. Good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The large non-polar aromatic structure of this compound suggests that it will have some solubility in these solvents, particularly in aromatic solvents like toluene due to π-π stacking interactions. Solubility in aliphatic hydrocarbons like hexane is expected to be lower.

-

Water: Due to the large hydrophobic (non-polar) surface area of the molecule, the solubility of this compound in water is expected to be very low.[3][5]

Estimated Solubility Profile

The following table provides an estimated qualitative solubility profile. It is crucial to recognize that these are predictions and should be confirmed experimentally using the protocol provided in the subsequent section.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Hydrogen bonding with aldehyde and ether groups. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, good hydrogen bonding potential. |

| Acetone | Polar Aprotic | Very Soluble | Strong dipole-dipole interactions with the carbonyl group. |

| Ethyl Acetate | Polar Aprotic | Soluble | Good dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Soluble | Dipole-dipole interactions. |

| Toluene | Non-Polar (Aromatic) | Soluble | Favorable π-π stacking interactions with aromatic rings. |

| Hexane | Non-Polar (Aliphatic) | Sparingly Soluble | Dominated by weak van der Waals forces. |

| Water | Polar Protic | Insoluble | Large non-polar surface area outweighs polar interactions. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal equilibrium solubility method, a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Principle

A surplus of the solid solute is mixed with the solvent of interest and agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant). The saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity >98%)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

HPLC column suitable for aromatic aldehyde analysis (e.g., C18)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-